molecular formula C13H18N2O B1419243 1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one CAS No. 1157294-82-0

1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one

Cat. No.: B1419243
CAS No.: 1157294-82-0
M. Wt: 218.29 g/mol
InChI Key: MQODVIREANLFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C13H18N2O It is known for its unique structure, which includes a piperidine ring substituted with a phenylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-aminopiperidine with phenyl isocyanate to form the intermediate 4-(phenylamino)piperidine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound

Properties

IUPAC Name

1-(4-anilinopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)15-9-7-13(8-10-15)14-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODVIREANLFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.